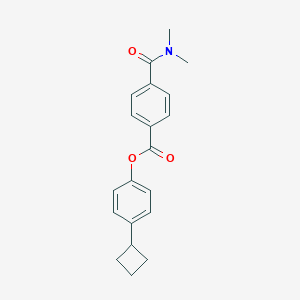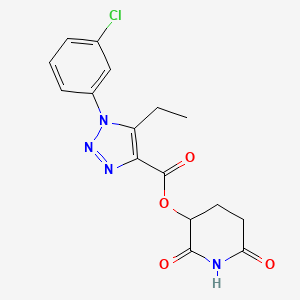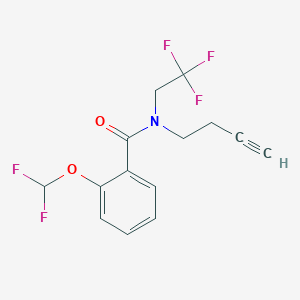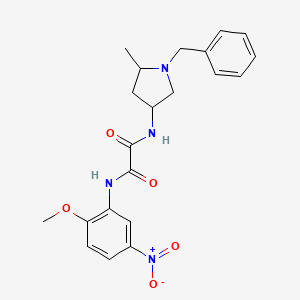
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate is an organic compound that features a cyclobutyl group attached to a phenyl ring, which is further connected to a benzoate ester with a dimethylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(dimethylcarbamoyl)benzoic acid with 4-cyclobutylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a benzoate ester.
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzamide: Similar structure but with an amide group instead of a benzoate ester.
Uniqueness
(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the dimethylcarbamoyl and benzoate ester groups offer versatility in chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
(4-cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(2)19(22)16-6-8-17(9-7-16)20(23)24-18-12-10-15(11-13-18)14-4-3-5-14/h6-14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZPIRCUSHTASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(ethylamino)-2-oxoethyl]-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7426410.png)

![3-cyano-3-fluoro-N-[3-methyl-4-(5-propan-2-yltetrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7426428.png)
![3-[4-[3-(Difluoromethoxy)-4-nitrophenyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7426431.png)


![2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile](/img/structure/B7426446.png)
![N-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-1-phenylbutan-1-amine](/img/structure/B7426453.png)

![5-(difluoromethoxy)-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7426475.png)
![1-[2-(2-Methylphenyl)cyclopropanecarbonyl]-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one](/img/structure/B7426476.png)
![3-(5-Oxo-2,2a,3,4-tetrahydrobenzo[cd]indole-1-carbonyl)benzamide](/img/structure/B7426483.png)
![6-[4-[2-Oxo-2-[[1-(pyridin-2-ylmethyl)pyrazol-3-yl]amino]acetyl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7426501.png)
![4-[[[4-(4-Methoxyphenyl)-3-(oxolan-3-yl)-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7426502.png)
